molecular formula C19H22FNO2S B2714424 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396770-22-1

2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2714424
CAS No.: 1396770-22-1
M. Wt: 347.45
InChI Key: ZMIYSSWFSTVRKS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex molecular structure. It features a fluorophenyl group, a furan ring, and a piperidine ring, making it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine intermediate with a furan-2-ylmethyl halide in the presence of a base.

    Attachment of the Fluorophenyl Group: The final step includes the acylation of the intermediate with 4-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The furan-2-ylmethyl group may contribute to its overall pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1-(4-(methylthio)piperidin-1-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(4-(thiomethyl)piperidin-1-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(4-(furan-2-ylmethyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is unique due to the presence of the furan-2-ylmethylthio group. This structural feature may impart distinct chemical and biological properties, such as enhanced binding affinity to certain receptors or improved metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c20-17-5-3-15(4-6-17)12-19(22)21-9-7-16(8-10-21)13-24-14-18-2-1-11-23-18/h1-6,11,16H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYSSWFSTVRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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